1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride
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Overview
Description
1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C11H15BrClN and a molecular weight of 276.6 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a cyclopropyl ring, which is further connected to an ethanamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of a suitable alkene with a carbene precursor.
Bromination: The bromophenyl group is introduced through a bromination reaction, where a phenyl ring is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS).
Amination: The final step involves the introduction of the ethanamine moiety. This can be achieved through a nucleophilic substitution reaction, where an appropriate amine is reacted with the brominated cyclopropyl intermediate.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the interactions of cyclopropyl-containing compounds with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group and cyclopropyl ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(4-Bromophenyl)ethan-1-amine: This compound lacks the cyclopropyl ring, which may result in different chemical and biological properties.
1-(4-Chlorophenyl)cyclopropyl]ethan-1-amine hydrochloride: The substitution of bromine with chlorine can lead to variations in reactivity and selectivity.
1-(4-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride: The presence of a methyl group instead of a bromine atom can affect the compound’s overall properties and applications.
Properties
IUPAC Name |
1-[1-(4-bromophenyl)cyclopropyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-8(13)11(6-7-11)9-2-4-10(12)5-3-9;/h2-5,8H,6-7,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUHWINZMDJUOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C2=CC=C(C=C2)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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